WH-4-023

Content Navigation

Standard Lck/Src inhibitors often lack oral bioavailability and cross-reactivity, compromising in vivo studies. WH-4-023 solves this:

- Potent Lck (IC50=2 nM) & Src (IC50=6 nM) inhibition

- Orally active; validated in autoimmune disease models

- Unique SIK1/2/3 inhibition enables M2 macrophage induction & naive stem cell maintenance (5i/L/A cocktail)

- High selectivity over p38α, KDR ensures target-specific results

Reliable supply, immediate stock.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

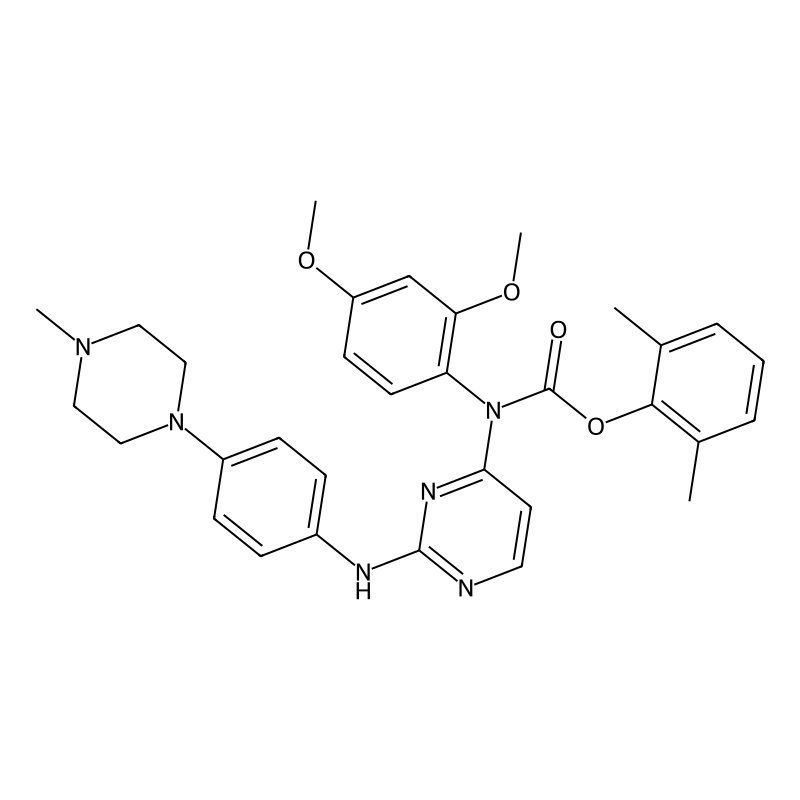

WH-4-023 is a 2-aminopyrimidine carbamate-based, ATP-competitive kinase inhibitor characterized by its potent, dual activity against Lymphocyte-specific protein tyrosine kinase (Lck) and Proto-oncogene tyrosine-protein kinase Src. With IC50 values of 2 nM and 6 nM against Lck and Src, respectively, it serves as a high-potency tool for interrogating signaling pathways dependent on these key T-cell and oncogenic kinases. A critical procurement-relevant attribute is its demonstrated oral activity and efficacy in in vivo models, distinguishing it from compounds limited to in vitro applications.

Research Fit

Selecting a kinase inhibitor based on its primary target class alone (e.g., 'Src Family Kinase Inhibitor') introduces significant experimental risk. Close chemical analogs or common substitutes often possess critically different selectivity profiles and secondary activities that make them non-interchangeable with WH-4-023. For instance, while other inhibitors may target Lck and Src, WH-4-023 is also a potent inhibitor of Salt-Inducible Kinases (SIKs), a property not shared by many alternatives. This defined polypharmacology can fundamentally alter cellular responses, particularly in immunology and metabolism studies. Furthermore, differences in oral bioavailability and off-target profiles against kinases like KDR and p38α mean that substituting WH-4-023 can lead to failed in vivo experiments or misinterpretation of results due to unintended pathway modulation.

Substitution Risk

References

- [1] Clark, K., MacKenzie, K. F., Petkevicius, K., et al. (2012). Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages. Proceedings of the National Academy of Sciences of the United States of America, 109(42), 16986–16991.

- [2] Martin, M. W., Newcomb, J., Nunes, J. J., et al. (2006). Novel 2-aminopyrimidine carbamates as potent and orally active inhibitors of Lck: synthesis, SAR, and in vivo antiinflammatory activity. Journal of medicinal chemistry, 49(16), 4981–4991.

Lck/Src Potency and Selectivity Profile

WH-4-023 demonstrates potent, low-nanomolar inhibition of its primary targets, Lck (IC50 = 2 nM) and Src (IC50 = 6 nM). Crucially for experimental integrity, it shows minimal activity against the frequently implicated off-target kinases p38α (IC50 = 1,300 nM) and KDR (VEGFR2) (IC50 = 650 nM). This represents a selectivity margin of 650-fold against p38α and over 100-fold against KDR, reducing the likelihood of confounding data from unintended pathway inhibition.

| Evidence Dimension | Biochemical IC50 |

| Target Compound Data | Lck: 2 nM; Src: 6 nM |

| Comparator Or Baseline | p38α: 1,300 nM; KDR: 650 nM |

| Quantified Difference | 650x more selective for Lck vs p38α; >108x more selective for Lck vs KDR |

| Conditions | Cell-free biochemical kinase assays (HTRF for Lck). |

This high selectivity minimizes confounding results from off-target effects, ensuring that observed biological outcomes are attributable to Lck/Src inhibition.

Oral Bioavailability and In Vivo Efficacy

A key differentiator for WH-4-023 is its proven utility in animal models, confirming its status as an orally available research tool. In a rat model of antigen-induced arthritis, oral administration of WH-4-023 produced a dose-dependent inhibition of joint swelling, achieving 68% inhibition at a dose of 30 mg/kg when compared to vehicle control. This contrasts with many kinase inhibitors that exhibit high in vitro potency but fail in vivo due to poor pharmacokinetic properties.

| Evidence Dimension | Inhibition of Paw Swelling (%) |

| Target Compound Data | 68% inhibition at 30 mg/kg, p.o. |

| Comparator Or Baseline | Vehicle Control (0% inhibition baseline) |

| Quantified Difference | 68% reduction vs. control |

| Conditions | Rat model of antigen-induced arthritis, oral (p.o.) administration. |

This confirms the compound's oral bioavailability and suitability for in vivo studies, a critical procurement factor for projects requiring animal models.

Assay-Ready DMSO Solubility

WH-4-023 exhibits high solubility in dimethyl sulfoxide (DMSO), a standard solvent for in vitro and cell-based assays. Published datasheets from reputable suppliers confirm solubility up to 100 mM (56.87 mg/mL). This practical handling characteristic allows for the preparation of high-concentration stock solutions, which simplifies serial dilutions and minimizes the final percentage of DMSO in assays, thereby reducing solvent-induced artifacts and improving experimental reproducibility.

| Evidence Dimension | Maximum Solubility in DMSO |

| Target Compound Data | 100 mM (56.87 mg/mL) |

| Comparator Or Baseline | Standard laboratory requirements for high-concentration stock solutions. |

| Quantified Difference | Meets or exceeds typical needs for cell culture and biochemical assay dilution schemes. |

| Conditions | Room temperature, in DMSO. |

High solubility simplifies experimental setup, reduces the risk of compound precipitation in assays, and ensures reproducible results, directly impacting workflow efficiency.

SIK Family Kinase Inhibition Profile

Beyond its primary targets, WH-4-023 is a potent inhibitor of Salt-Inducible Kinases SIK1, SIK2, and SIK3, with reported IC50 values of 10 nM, 22 nM, and 60 nM, respectively. This documented secondary activity is a key differentiator from other Src/Lck inhibitors that lack this profile. This allows WH-4-023 to be used as a specific tool to study the interconversion of macrophage phenotypes, where SIKs play a critical role in suppressing the anti-inflammatory M2 phenotype.

| Evidence Dimension | Biochemical IC50 against SIKs |

| Target Compound Data | SIK1: 10 nM, SIK2: 22 nM, SIK3: 60 nM |

| Comparator Or Baseline | Src/Lck inhibitors lacking significant SIK activity. |

| Quantified Difference | Provides a dual-action tool for studying crosstalk between Src-family and AMPK-related kinase pathways. |

| Conditions | Cell-free biochemical kinase assays. |

This documented polypharmacology is a key differentiator, making it the selected tool for studying macrophage polarization or CRTC3 phosphorylation, unlike more narrowly selective Src inhibitors.

T-Cell Mediated Inflammation Models

For preclinical research on autoimmune or inflammatory conditions where T-cell activation is a key driver, WH-4-023 is a validated choice. Its potent Lck inhibition directly targets T-cell receptor signaling, and its proven oral bioavailability allows for administration in relevant animal models of disease.

Macrophage Polarization via SIK/Src Inhibition

When the research goal is to promote an anti-inflammatory M2 macrophage phenotype, WH-4-023 is a superior tool compared to a SIK-inactive Src inhibitor. Its ability to potently inhibit SIK1/2/3 allows for the direct manipulation of the signaling nodes that control macrophage activation states.

Naive Pluripotency Maintenance in Stem Cells

In stem cell biology, WH-4-023 is a component of defined media cocktails (such as 5i/L/A) used to induce and maintain naive human pluripotency. Its specific inhibitory profile is required for suppressing differentiation pathways, making it a non-substitutable reagent for these established protocols.

Lck/Src Signaling with High Selectivity

In experiments designed to precisely dissect the roles of Lck and Src, the high selectivity of WH-4-023 over kinases like p38α and KDR is a major advantage. This ensures that observed phenotypes in cancer cell lines or immune cells can be confidently attributed to the intended targets.

Application Fit Matrix

References

- [1] Martin, M. W., Newcomb, J., Nunes, J. J., et al. (2006). Novel 2-aminopyrimidine carbamates as potent and orally active inhibitors of Lck: synthesis, SAR, and in vivo antiinflammatory activity. Journal of medicinal chemistry, 49(16), 4981–4991.

- [2] Clark, K., MacKenzie, K. F., Petkevicius, K., et al. (2012). Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages. Proceedings of the National Academy of Sciences of the United States of America, 109(42), 16986–16991.

- [3] Theunissen, T. W., Powell, B. E., Wang, H., et al. (2014). Systematic identification of culture conditions for induction and maintenance of naive human pluripotency. Cell stem cell, 15(4), 471–487.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Explore Compound Types